molecular formula C6H8N2O3 B12854085 Ethyl isoxazol-3-ylcarbamate

Ethyl isoxazol-3-ylcarbamate

Cat. No.: B12854085
M. Wt: 156.14 g/mol
InChI Key: LTSSUCRXZVEHJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl isoxazol-3-ylcarbamate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl isoxazol-3-ylcarbamate typically involves the cycloaddition of nitrile oxides with ethyl carbamate. One common method is the [2+3] cycloaddition reaction, where nitrile oxides react with ethyl carbamate under mild conditions to form the isoxazole ring . Another approach involves the condensation of β-keto esters with hydroxylamine in the presence of a base, followed by the addition of ethyl carbamate .

Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods include the use of eco-friendly catalysts and solvents to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl isoxazol-3-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl isoxazol-3-ylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl isoxazol-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .

Comparison with Similar Compounds

Ethyl isoxazol-3-ylcarbamate can be compared with other isoxazole derivatives, such as:

    3,5-Disubstituted Isoxazoles: These compounds have similar chemical properties but differ in their biological activities.

    Isoxazole-4-carboxylates: These derivatives are used in different therapeutic applications and have distinct chemical reactivity.

    Isoxazole-5-carboxamides: These compounds are known for their antimicrobial properties

This compound stands out due to its unique combination of chemical stability and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

ethyl N-(1,2-oxazol-3-yl)carbamate

InChI

InChI=1S/C6H8N2O3/c1-2-10-6(9)7-5-3-4-11-8-5/h3-4H,2H2,1H3,(H,7,8,9)

InChI Key

LTSSUCRXZVEHJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NOC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.